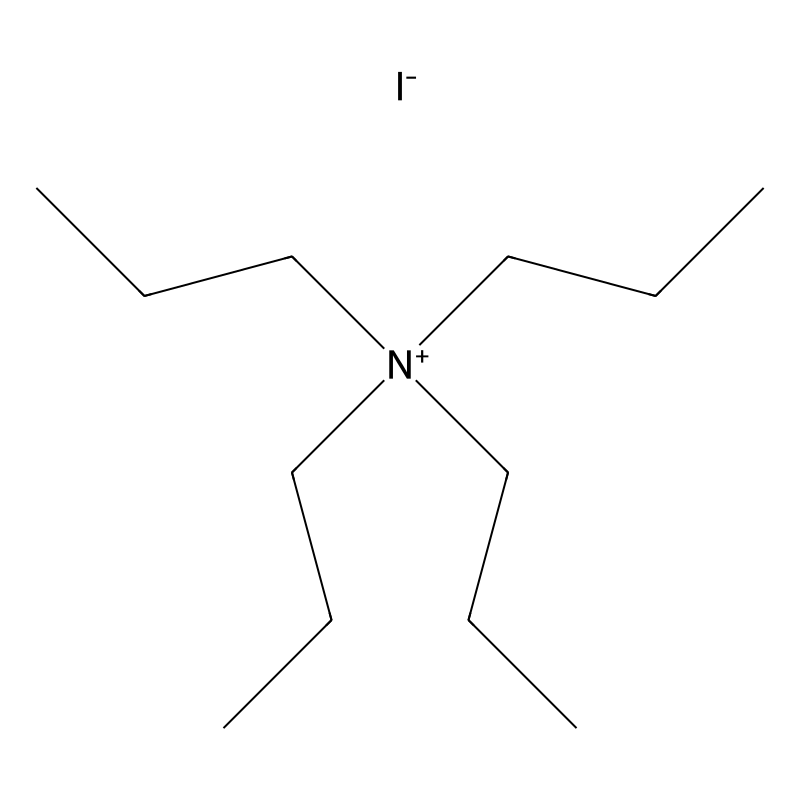

Tetrapropylammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalysis:

TPAI acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases like water and organic solvents. This enables reactions that wouldn't be possible under normal conditions. For instance, TPAI is employed in the Finkelstein reaction, which converts alkyl halides to alkyl iodides.

[^1] Nucleophilic substitution of bromoalkanes by iodide ions under phase-transfer catalysis conditions: )

Ionic Liquid Synthesis:

TPAI serves as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. These ionic liquids possess unique properties like high thermal stability, wide liquid range, and tunable polarity, making them valuable in various applications, including extractions, separations, and catalysis.

[^2] Synthesis and characterization of task-specific ionic liquids derived from tetrapropylammonium cation and various anions:

Antibacterial Properties:

Studies have shown that TPAI exhibits antibacterial activity against various gram-positive and gram-negative bacteria. The mechanism of action is not fully understood but is believed to involve disruption of the bacterial cell membrane [^3, ^4].

[^3] Antibacterial activity of tetra-alkylammonium salts against Staphylococcus aureus: )[^4] Antibacterial and efflux pump inhibitory activities of tetra-n-propylammonium bromide: )

Neuroscience Research:

TPAI is used in neuroscience research to study ion channel function and neurotransmission. Due to its ability to block specific potassium channels, TPAI helps researchers understand the role of these channels in various neurological processes.

[^5] Tetraethylammonium and tetrapropylammonium block different types of K+ channels in rat dorsal root ganglion neurones: )

Tetrapropylammonium iodide is represented by the chemical formula C12H28N·I. It consists of a tetrapropylammonium cation and an iodide anion. This compound is notable for its role as a phase transfer catalyst, which facilitates reactions between different phases, such as organic and aqueous solutions. Its solubility in both polar and non-polar solvents makes it versatile for various chemical processes .

Tetrapropylammonium iodide can be synthesized through several methods:

- Direct Quaternization: This involves reacting propylamine with an appropriate alkyl halide (such as propyl bromide or iodide) in the presence of a base to form the quaternary ammonium salt.

- Salt Metathesis: This method entails reacting an existing tetrapropylammonium salt with an iodide source to yield tetrapropylammonium iodide.

- Ion Exchange: Utilizing ion exchange resins can also facilitate the synthesis of this compound by exchanging a less desirable anion for iodide .

Studies on tetrapropylammonium iodide's interactions focus on its role as a phase transfer catalyst and its ability to form complexes with various substrates. Its interactions with nucleophiles and electrophiles are crucial for understanding how it facilitates chemical transformations. Research indicates that it can stabilize transition states during reactions, thereby influencing reaction pathways and selectivity .

Several compounds share similarities with tetrapropylammonium iodide due to their quaternary ammonium structure or catalytic properties. Notable examples include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium iodide | C16H36N·I | More hydrophobic; widely used in organic synthesis |

| Tetraethylammonium iodide | C8H20N·I | Smaller cation; used in pharmacological studies |

| Tetradecyltrimethylammonium bromide | C17H38N·Br | Longer alkyl chain; used in surfactant applications |

Tetrapropylammonium iodide stands out due to its balance between hydrophobicity and solubility, making it particularly effective as a phase transfer catalyst while being versatile enough for various synthetic applications

Irritant

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

General Manufacturing Information

Dates